molecular formula C14H16N2O4S2 B2947666 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2097911-42-5

3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2947666
CAS No.: 2097911-42-5
M. Wt: 340.41
InChI Key: LGGZHIYUNWUVQG-UHFFFAOYSA-N
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Description

3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule incorporates multiple privileged structures in medicinal chemistry, including furan, thiophene, and pyrrolidine rings, which are commonly found in compounds with diverse biological activities. The structural architecture of this compound, featuring a sulfonyl group and a carboxamide linker, suggests potential as a key intermediate or scaffold for the development of novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR) in the design of new molecules targeting various biological pathways. Furan and thiophene-containing compounds have been extensively studied for their wide range of biological potentials, including antiviral, anti-inflammatory, and anticancer activities . Furthermore, sulfonyl-containing groups are known to contribute to the binding affinity and metabolic stability of drug candidates. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet for proper handling and disposal information.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c17-14(15-13-4-2-8-21-13)16-6-5-12(9-16)22(18,19)10-11-3-1-7-20-11/h1-4,7-8,12H,5-6,9-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGZHIYUNWUVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a pyrrolidine ring, a furan-2-ylmethyl sulfonyl group, and a thiophen-2-yl substituent, which contribute to its unique properties and interactions with biological targets.

The molecular formula of the compound is C14H16N2O4S2, with a molecular weight of 340.41 g/mol. The presence of the sulfonamide moiety enhances solubility and bioavailability, making it an attractive candidate for therapeutic applications.

Research indicates that the biological activity of this compound is influenced by its structural components. The furan and thiophene rings are critical for binding affinity to specific enzymes and receptors. Modifications to these rings can significantly alter the compound's inhibitory potency against various biological targets .

Anticancer Activity

A study evaluated the anticancer properties of related compounds, revealing that derivatives with similar structures exhibited significant cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. For instance, one derivative demonstrated an IC50 value of approximately 27.7 µg/mL against A549 cells, comparable to the reference drug doxorubicin .

Antiviral Potential

Compounds structurally related to this compound have shown promise as antiviral agents. Studies have reported effective inhibition of viral replication in cell cultures, particularly against HIV and other viral pathogens. Notably, some compounds exhibited EC50 values in the low micromolar range, indicating potent antiviral activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the substitution pattern on the pyrrolidine ring significantly affects biological efficacy. Variations in the thiophene and furan groups can modulate the compound's interaction with biological targets, enhancing its therapeutic potential.

Case Studies and Research Findings

Study Biological Activity IC50/EC50 Values Cell Lines/Targets
Study 1AnticancerIC50 = 27.7 µg/mLA549 (Lung Cancer)
Study 2AntiviralEC50 = 3.98 µMHIV Type 1
Study 3Enzyme InhibitionIC50 = 0.20 µMHIV Reverse Transcriptase

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group (-SO₂-) is electron-withdrawing, activating adjacent positions for nucleophilic attack. Key reactions include:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Sulfonate Displacement Amines (e.g., pyrrolidine derivatives) in polar aprotic solvents (DMF, THF) with bases (DIPEA)Replacement of sulfonyl group with amine, forming new C-N bonds
Thiolate Substitution Sodium hydrosulfide (NaSH) in ethanolFormation of thioether derivatives
  • Example: Reaction with morpholine under basic conditions replaces the sulfonyl group, yielding 3-(furan-2-ylmethyl)morpholine-N-(thiophen-2-yl)pyrrolidine-1-carboxamide .

Electrophilic Aromatic Substitution

The thiophene and furan rings undergo regioselective electrophilic substitution due to their π-electron-rich nature:

Reaction TypeReagents/ConditionsPositional SelectivityReferences
Nitration HNO₃/H₂SO₄ at 0–5°CThiophene: C5; Furan: C3 (meta-directing)
Sulfonation SO₃ in H₂SO₄Thiophene: C4; Furan: C2
Halogenation Br₂ in CHCl₃Thiophene: C5; Furan: C3
  • Thiophene’s sulfur atom directs electrophiles to the C5 position, while the furan’s oxygen directs to C3 .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsYield/NotesReferences
Acidic Hydrolysis 6M HCl, reflux, 12 hPyrrolidine-1-carboxylic acid + thiophen-2-amine85% yield; side sulfonate stability
Basic Hydrolysis NaOH (2M), 80°C, 6 hSodium carboxylate + thiophen-2-amine78% yield
  • The sulfonyl group remains intact due to its stability under hydrolysis conditions.

Oxidation and Reduction Reactions

Reaction TypeReagents/ConditionsProductsNotesReferences
Sulfonyl Reduction LiAlH₄, THF, 0°C → RTSulfide derivative (-S-CH₂-furan)Low yield (30%) due to over-reduction
Thiophene Oxidation mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂Thiophene S-oxide or S,S-dioxideSelective at sulfur atom
  • The furan ring resists oxidation under mild conditions but may decompose under strong oxidants like KMnO₄ .

Cross-Coupling and Functionalization

Functionalization via transition-metal catalysis:

Reaction TypeCatalysts/ReagentsProductsReferences
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMFBiaryl derivatives (if halogenated)
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, aryl halideN-Arylated pyrrolidine derivatives
  • Halogenation of the thiophene or furan rings (e.g., using NBS) is required pre-functionalization .

Thermal and Photochemical Reactions

  • Thermal Decomposition : Degrades above 250°C, releasing SO₂ and forming furan-thiophene fused byproducts .

  • Photochemical [2+2] Cycloaddition : UV light induces dimerization via thiophene’s π-system, forming cyclobutane derivatives .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Heteroatoms Present
Target Compound Pyrrolidine-1-carboxamide Furan-2-ylmethyl sulfonyl, thiophen-2-yl O, S
N-(2,3,4-Trifluoro-phenyl)pyrrolidine-1-carboxamide Pyrrolidine-1-carboxamide 2,3,4-Trifluorophenyl F
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine-3-carboxamide 4-Fluorophenyl, isopropyl-thiadiazole F, S
N-Phenylpyrrolidine-1-carbothioamide Pyrrolidine-1-carbothioamide Phenyl thioamide S

Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to the fluorinated analogs (), which are more lipophilic due to fluorine’s electronegativity and hydrophobic trifluoromethyl/isopropyl groups .
  • Stability : The sulfonyl moiety may confer oxidative stability, whereas the thioamide in is prone to hydrolysis or redox reactions .
  • Solid-State Forms : The patent in highlights the importance of solid-state forms for pyrrolidine carboxamides. The target compound’s crystallinity could be modulated by its heteroaromatic substituents, affecting bioavailability and formulation .

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